({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine

Medicinal chemistry Physicochemical profiling Lead optimization

({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine (CAS 793727-93-2) is a synthetic thieno[2,3-d]pyrimidine derivative with molecular formula C13H18ClN3S and molecular weight 283.82 g/mol. It features a 4-chloro substituent, 5,6-dimethyl groups on the fused thiophene ring, and a diethylaminomethyl moiety at the 2-position.

Molecular Formula C13H18ClN3S
Molecular Weight 283.82
CAS No. 793727-93-2
Cat. No. B2841276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine
CAS793727-93-2
Molecular FormulaC13H18ClN3S
Molecular Weight283.82
Structural Identifiers
SMILESCCN(CC)CC1=NC2=C(C(=C(S2)C)C)C(=N1)Cl
InChIInChI=1S/C13H18ClN3S/c1-5-17(6-2)7-10-15-12(14)11-8(3)9(4)18-13(11)16-10/h5-7H2,1-4H3
InChIKeyFLEUSBXGTSLJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine (CAS 793727-93-2): Chemical Identity and Core Characteristics for Procurement Decisions


({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine (CAS 793727-93-2) is a synthetic thieno[2,3-d]pyrimidine derivative with molecular formula C13H18ClN3S and molecular weight 283.82 g/mol . It features a 4-chloro substituent, 5,6-dimethyl groups on the fused thiophene ring, and a diethylaminomethyl moiety at the 2-position. The compound is a solid at room temperature (melting point 32 °C) with a predicted pKa of 8.53±0.25 . It is commercially supplied at purities of 95–98% and is intended for research and further manufacturing use only . The thieno[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry for its potential as kinase inhibitors and antimicrobial agents [1].

Why Generic Substitution Fails for ({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine: The Risk of Blind Interchange Among Thienopyrimidine Analogs


Although multiple thieno[2,3-d]pyrimidine analogs bearing different amine substituents at the 2-position are commercially available, they cannot be assumed functionally interchangeable. The 2-position amine moiety directly determines the compound's basicity (predicted pKa 8.53 for the diethylamine derivative ), lipophilicity, and steric profile, all of which critically influence target binding, cell permeability, and metabolic stability. For instance, the morpholine analog exhibits an IC50 of 1.55 μM against H. pylori [1], while the dimethylamine analog (CAS 885459-50-7) has a different molecular weight (255.77 vs. 283.82), lower predicted basicity, and reduced steric bulk. Even within the same target class, minor changes at the 2-position have been shown to produce >79-fold variations in potency [1]. Without direct comparative data, substituting one 2-aminoalkyl-thienopyrimidine for another risks introducing uncharacterized changes in potency, selectivity, and pharmacokinetics that can invalidate experimental results or lead to failed lead optimization campaigns.

Quantitative Differentiation Evidence: ({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine Versus Closest Analogs


Physicochemical Differentiation: Predicted pKa and logP Shift Relative to Dimethylamine and Morpholine Analogs

The diethylamine derivative exhibits a predicted pKa of 8.53±0.25, compared to the dimethylamine analog which is estimated to have a pKa approximately 0.5–0.7 units lower (typical pKa difference between tertiary diethylamines vs. dimethylamines) . A higher pKa means a greater fraction of ionized, positively charged amine at physiological pH (7.4), which affects solubility, membrane permeability, and target binding. The increased hydrophobicity of the diethyl groups (calculated logP approximately 0.6–0.8 units higher than the dimethyl analog) further differentiates its partitioning behavior [1]. In the context of H. pylori Complex I inhibitors, the morpholine analog with a pKa near 7.0 shows an IC50 of 1.55 μM [2]; the higher pKa of the diethylamine derivative may alter both potency and selectivity profiles, although direct comparative activity data are not available.

Medicinal chemistry Physicochemical profiling Lead optimization

Molecular Weight and Heavy Atom Count as Determinants of Ligand Efficiency Metrics

The diethylamine derivative has a molecular weight of 283.82 g/mol (C13H18ClN3S, 18 heavy atoms), compared to 255.77 g/mol for the dimethylamine analog (C11H14ClN3S, 16 heavy atoms) and 297.80 g/mol for the morpholine analog (C13H16ClN3OS, 19 heavy atoms, including an oxygen) . In fragment-based or lead-optimization programs where ligand efficiency (LE) or lipophilic ligand efficiency (LLE) are key selection criteria, these molecular weight differences directly affect calculated efficiency scores. The diethylamine derivative occupies an intermediate position in molecular size among common 2-position analogs, providing a distinct option when balancing potency gains against molecular property inflation.

Fragment-based drug design Ligand efficiency SAR exploration

Morpholine Analog H. pylori Activity as Class-Level Benchmark for Thienopyrimidine Anti-Infective Potential

The morpholine analog 4-[(4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine was identified in a high-throughput screen as a selective inhibitor of H. pylori with an IC50 of 1.55 μM [1]. SAR studies in the same publication demonstrated that modifications to the 4-position and 2-position amine substituents could alter potency by >79-fold [1]. While the diethylamine derivative has not been tested in this specific assay, the identical thienopyrimidine core with the same 4-chloro-5,6-dimethyl substitution pattern supports the inference that the diethylamine derivative may exhibit distinct potency and selectivity. The publication demonstrates that the thienopyrimidine scaffold engages the NuoD subunit of respiratory Complex I, a target uniquely essential for H. pylori ATP synthesis [1]. This provides a testable hypothesis for the diethylamine derivative's mechanism, though direct data are absent.

Antimicrobial screening Helicobacter pylori Complex I inhibition

BindingDB Melanocortin Receptor 4 Data: Morpholine Analog as a Selectivity Reference Point

The morpholine analog (BDBM88613) was screened against human melanocortin receptor 4 (MC4R) and showed an IC50 > 64,500 nM, indicating negligible activity at this GPCR target [1]. This provides a selectivity benchmark: the thienopyrimidine core with a 2-aminomethyl substituent appears to have low off-target activity at MC4R. While the diethylamine derivative has not been tested in this assay, the negative data for a closely related analog suggests the core scaffold does not promiscuously engage MC4R. Procurement of the diethylamine derivative for related GPCR screening programs can be informed by this selectivity profile, though confirmatory testing is essential.

GPCR screening Melanocortin receptor Selectivity profiling

Physical Form and Handling: Melting Point and Predicted Density Relative to Analogs

The diethylamine derivative has an experimentally determined melting point of 32 °C , placing it near ambient temperature and potentially requiring cold storage for long-term stability. The predicted density is approximately 1.06 g/cm³ . In comparison, the dimethylamine analog (MW 255.77) is expected to have a lower melting point due to reduced molecular weight and weaker van der Waals interactions, while the morpholine analog (MW 297.80) may exhibit a higher melting point due to the oxygen atom enabling additional dipole interactions. These differences in solid-state properties affect weighing accuracy, solubility determination, and formulation development in early-stage screening.

Compound management Formulation Solid-state properties

Best-Validated Research and Industrial Application Scenarios for ({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine


Systematic 2-Position Amine SAR Exploration in Thienopyrimidine Lead Optimization Programs

When developing thienopyrimidine-based inhibitors (e.g., against H. pylori Complex I or kinase targets), the diethylamine derivative serves as a key SAR probe between the smaller dimethylamine and the larger morpholine/piperidine analogs. Its intermediate molecular weight (283.82) and elevated pKa (8.53) enable systematic exploration of how amine basicity and steric volume affect target potency and selectivity . The published SAR demonstrating >79-fold potency variation with amine changes in the H. pylori series underscores the value of including this specific compound in screening cascades [1].

Physicochemical Property Benchmarking in Fragment-to-Lead Programs

The diethylamine derivative's predicted logP (~3.2–3.5) and pKa (8.53±0.25) make it a suitable benchmark compound for calibrating computational models (e.g., pKa prediction, logP estimation) within thienopyrimidine chemical space . Its experimentally determined melting point (32 °C) provides a tangible reference for solid-state property prediction . Procurement of this compound alongside the dimethylamine and morpholine analogs allows construction of a mini-congeneric series for validating in silico property prediction tools.

Negative Control Selection for MC4R-Mediated Assays in GPCR Screening Panels

The morpholine analog has demonstrated negligible activity at human MC4R (IC50 > 64,500 nM) . In the absence of direct data for the diethylamine derivative, the structurally analogous core suggests it may similarly lack MC4R activity. This makes the compound a candidate for use as a negative control in MC4R screening panels, though independent confirmation is required. Its procurement for this purpose is supported by the scaffold-level selectivity evidence.

Chemical Biology Probe for Investigating Amine-Dependent Permeability and Efflux in Thienopyrimidine Scaffolds

The diethylamine substituent provides a distinct combination of basicity (pKa 8.53) and lipophilicity (estimated logP 3.2–3.5) compared to the dimethylamine and morpholine analogs . This enables its use as a tool compound in cellular permeability assays (e.g., Caco-2, PAMPA) and efflux transporter studies (e.g., P-gp substrate assessment) to dissect how amine identity affects ADME properties within a constant thienopyrimidine core. The compound's commercial availability at >95% purity facilitates reproducible cell-based studies [1].

Quote Request

Request a Quote for ({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.